Xenocoumacin 1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105688-01-5 |
|---|---|
Molecular Formula |
C22H35N5O6 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-amino-7-(diaminomethylideneamino)-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]heptanamide |
InChI |
InChI=1S/C22H35N5O6/c1-11(2)9-14(16-10-12-5-3-7-15(28)17(12)21(32)33-16)27-20(31)19(30)18(29)13(23)6-4-8-26-22(24)25/h3,5,7,11,13-14,16,18-19,28-30H,4,6,8-10,23H2,1-2H3,(H,27,31)(H4,24,25,26) |
InChI Key |
KJPBPENONKNTAB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CCCN=C(N)N)N)O)O |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CCCN=C(N)N)N)O)O |
Synonyms |
xenocoumacin 1 |
Origin of Product |
United States |
Biosynthesis and Elucidation of the Xenocoumacin 1 Biosynthetic Pathway
Identification of the Xenocoumacin 1 Producing Organism: Xenorhabdus nematophila Symbiotic System
This compound is produced by the Gram-negative bacterium Xenorhabdus nematophila, a member of the Morganellaceae family. nih.govnih.gov This bacterium is known for producing numerous secondary metabolites with antimicrobial activity during its life cycle. mdpi.com
Xenorhabdus nematophila forms a mutualistic association with soil-dwelling entomopathogenic nematodes, specifically Steinernema carpocapsae. nih.govnih.govasm.org The bacteria colonize a specialized intestinal receptacle within the infective juvenile (IJ) stage of the nematode. asm.org This symbiotic relationship is crucial for the life cycle of both organisms. The nematode invades an insect host, releasing X. nematophila into the insect's hemocoel (body cavity). asm.orgasm.org The bacteria then produce various factors, including antimicrobial compounds like Xcn1, that help suppress the insect's immune system, kill the host, and inhibit the growth of competing microbes. asm.orgnih.gov The bacteria utilize the insect tissue for growth, and the nematode feeds on the bacteria. asm.org The nematode, in turn, transports the bacteria to new insect hosts. asm.org
Genetic Architecture of Xenocoumacin Biosynthesis: The xcn Gene Cluster
The biosynthesis of xenocoumacins is governed by a gene cluster spanning approximately 34-39 kb, known as the xcn gene cluster, which contains 14 genes designated xcnA through xcnN. nih.govmdpi.com Genes xcnA-L are specifically responsible for the biosynthesis of Xcn1. nih.govmdpi.com This gene cluster encodes a hybrid system involving both nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.govmdpi.com
Here is a table summarizing some of the key genes in the xcn cluster involved in Xcn1 biosynthesis:
| Gene | Predicted Function | Role in Xcn1 Biosynthesis | Source(s) |
| xcnA | Nonribosomal Peptide Synthetase (NRPS) | Core enzyme for Xcn1 biosynthesis | nih.govmdpi.comacs.org |
| xcnF | Polyketide Synthase (PKS) | Involved in Xcn1 biosynthesis | nih.govmdpi.comacs.org |
| xcnH | Polyketide Synthase (PKS) | Modular PKS in Xcn1 biosynthesis | nih.gov |
| xcnK | Nonribosomal Peptide Synthetase (NRPS) | Involved in Xcn1 biosynthesis | nih.govacs.org |
| xcnL | Polyketide Synthase (PKS) | Involved in Xcn1 biosynthesis | uni-frankfurt.de |
| xcnB | Accessory Gene | Involved in hydroxymalonyl-ACP synthesis | nih.govnih.govuni-frankfurt.de |
| xcnC | Accessory Gene | Involved in hydroxymalonyl-ACP synthesis | nih.govnih.govuni-frankfurt.de |
| xcne | Accessory Gene | Involved in hydroxymalonyl-ACP synthesis | nih.govnih.govuni-frankfurt.de |
| xcnI | Type II Thioesterase | May clear misprimed intermediates | researchgate.net |
| xcnG | Peptidase | Cleaves inactive prexenocoumacins | uni-frankfurt.demdpi.comuni-frankfurt.de |
Nonribosomal peptide synthetases (NRPSs) are large multienzyme complexes that catalyze the synthesis of peptides without a ribosomal template. rsc.org In this compound biosynthesis, two NRPS genes, xcnA and xcnK, have been identified within the xcn gene cluster. nih.govacs.org These enzymes are crucial for incorporating amino acid building blocks into the growing xenocoumacin structure. nih.govuni-frankfurt.de Inactivation of either xcnA or xcnK results in the complete loss of Xcn1 production, highlighting their essential roles. nih.gov The xcnA gene encodes a core NRPS enzyme responsible for Xcn1 biosynthesis. nih.govmdpi.comacs.org
Polyketide synthases (PKSs) are multi-domain enzymes responsible for synthesizing polyketides through the iterative condensation of small carboxylic acid units, typically malonyl-CoA and its derivatives. rsc.orgembopress.org The xcn gene cluster contains three PKS genes: xcnF, xcnH, and xcnL. nih.govuni-frankfurt.deacs.org These PKS modules work in concert with the NRPS modules to assemble the hybrid peptide-polyketide backbone of this compound. uni-frankfurt.de Similar to the NRPS genes, inactivation of xcnF, xcnH, or xcnL eliminates Xcn1 production. nih.gov
In addition to the core NRPS and PKS genes, the xcn cluster includes several accessory genes that are essential for the biosynthesis of Xcn1. nih.govuni-frankfurt.de Notably, genes xcnB, xcnC, and xcnE are predicted to be involved in the synthesis of the extender unit hydroxymalonyl-ACP. nih.govnih.govuni-frankfurt.de Hydroxymalonyl-ACP is an unusual extender unit utilized by the PKS modules during the assembly of the polyketide portion of this compound. nih.govuni-frankfurt.dentnu.no The biosynthesis of hydroxymalonyl-ACP likely involves enzymes similar to those found in the biosynthesis of other natural products that incorporate this unit, potentially utilizing intermediates from glycolysis. rsc.org
Enzymatic Transformations Leading to this compound Formation
The biosynthesis of this compound involves a series of enzymatic transformations catalyzed by the NRPS, PKS, and accessory enzymes encoded by the xcn gene cluster. The process is a hybrid nonribosomal peptide and polyketide synthesis, where amino acids and polyketide extender units are sequentially condensed and modified. uni-frankfurt.dersc.org The precise sequence of events involves the loading of initial building blocks onto the enzyme complexes, followed by iterative condensation, modification (such as reduction or cyclization), and eventual release of the mature product. rsc.orgembopress.org
Research indicates that five different prexenocoumacins are formed as inactive prodrugs within the cytoplasm by the xenocoumacin biosynthetic machinery. uni-frankfurt.deuni-frankfurt.de A key step in the formation of the bioactive this compound is the cleavage of an acylated D-asparagine residue from these prexenocoumacin derivatives. uni-frankfurt.de This activation step is catalyzed by XcnG, a bifunctional protein with a periplasmic peptidase domain. uni-frankfurt.demdpi.comuni-frankfurt.de This enzymatic cleavage by XcnG yields the active Xcn1 as the sole compound. uni-frankfurt.de
The conversion of Xcn1 to the less active Xenocoumacin 2 is catalyzed by enzymes encoded by xcnM and xcnN, which are homologous to saccharopine dehydrogenases and fatty acid desaturases, respectively. nih.gov This conversion serves as a self-detoxification mechanism for X. nematophila due to the toxicity of accumulated Xcn1 to the producing cells. nih.govnih.gov
Here is a table summarizing some key enzymatic roles in this compound formation:
| Enzyme (encoded by gene) | Role in Xcn1 Formation | Source(s) |
| XcnA (xcnA) | NRPS core enzyme, incorporates amino acids | nih.govmdpi.comacs.org |
| XcnK (xcnK) | NRPS, incorporates amino acids | nih.govacs.org |
| XcnF (xcnF) | PKS, incorporates polyketide extender units | nih.govmdpi.comacs.org |
| XcnH (xcnH) | PKS, incorporates polyketide extender units | nih.gov |
| XcnL (xcnL) | PKS, incorporates polyketide extender units | uni-frankfurt.de |
| XcnB, XcnC, XcnE (xcnBCE) | Involved in hydroxymalonyl-ACP biosynthesis | nih.govnih.govuni-frankfurt.de |
| XcnG (xcnG) | Peptidase, cleaves prexenocoumacins to form active Xcn1 | uni-frankfurt.demdpi.comuni-frankfurt.de |
| XcnI (xcnI) | Type II Thioesterase, may clear misprimed intermediates | researchgate.net |
| XcnM (xcnM) | Involved in conversion of Xcn1 to Xcn2 | nih.govmdpi.comnih.gov |
| XcnN (xcnN) | Involved in conversion of Xcn1 to Xcn2 | nih.govmdpi.comnih.gov |
Optimization studies have demonstrated that factors such as fermentation medium composition and the addition of precursors like arginine can influence Xcn1 production, suggesting the interplay of cellular metabolism with the biosynthetic pathway. researchgate.net Strategies like in situ product removal and promoter engineering have also been explored to enhance Xcn1 yields by addressing limitations such as product degradation and cellular toxicity. nih.govacs.org
Prexenocoumacin Intermediates and Activation Mechanisms
The biosynthesis of this compound involves the initial formation of several prexenocoumacin intermediates. These compounds are produced as inactive prodrugs within the cytoplasm of X. nematophila. Research has identified five different prexenocoumacin derivatives formed by the biosynthetic machinery. uni-frankfurt.deuni-frankfurt.de These prexenocoumacins contain an N-acylated D-asparagine residue. psu.edumdpi.com
The activation of these inactive prexenocoumacins into the biologically active this compound is mediated by the enzyme XcnG. uni-frankfurt.deuni-frankfurt.depsu.edu XcnG is a bifunctional protein featuring a periplasmic peptidase domain and three transmembrane helices. uni-frankfurt.deuni-frankfurt.de This peptidase domain is responsible for cleaving the acylated D-asparagine residue from the prexenocoumacin derivatives. uni-frankfurt.deuni-frankfurt.depsu.edu This cleavage reaction yields the bioactive this compound as the sole active compound. uni-frankfurt.deuni-frankfurt.de This mechanism represents a natural prodrug activation strategy observed in the biosynthesis of certain nonribosomal peptides and peptide-polyketide hybrids. psu.edunih.gov
Studies involving the deletion of the gene encoding XcnG (xcnG) have provided crucial insights into this activation mechanism. Deletion of xcnG resulted in the accumulation of larger xenocoumacin derivatives, the prexenocoumacins, confirming their role as biosynthetic precursors that require XcnG-mediated cleavage for activation. psu.edursc.org
The following table summarizes key aspects of the prexenocoumacin intermediates and their activation:
| Feature | Description |
| Number of Intermediates | Five different prexenocoumacin derivatives identified. uni-frankfurt.deuni-frankfurt.de |
| Chemical Characteristic | Contain an N-acylated D-asparagine residue. psu.edumdpi.com |
| Biological Activity | Inactive prodrugs. uni-frankfurt.deuni-frankfurt.depsu.edu |
| Activating Enzyme | XcnG. uni-frankfurt.deuni-frankfurt.depsu.edu |
| XcnG Function | Cleaves the acylated D-asparagine residue. uni-frankfurt.deuni-frankfurt.depsu.edu |
| Location of Activation | Periplasmic space (mediated by periplasmic peptidase domain of XcnG). uni-frankfurt.deuni-frankfurt.de |
| Resulting Product | Bioactive this compound. uni-frankfurt.deuni-frankfurt.de |
Following its activation, this compound is thought to be secreted from the bacterial cell by an ABC transporter complex, which includes a TolC-like protein. uni-frankfurt.de
Research has also explored factors influencing the yield of this compound, which indirectly relates to the efficiency of the biosynthetic pathway and potentially the prexenocoumacin processing. For instance, in situ product removal using macroporous resin X-5 has been shown to improve XCN 1 yield, potentially by protecting it from degradation and reducing cell self-toxicity, as well as upregulating biosynthesis-related genes. acs.orgacs.orgnih.gov Transcriptional regulators like OmpR have also been identified as indirectly regulating XCN 1 biosynthesis, potentially by influencing the availability of energy and precursors. mdpi.comresearchgate.net
Molecular Mechanisms Governing Xenocoumacin 1 Production and Self Regulation
Transcriptional Regulation of Xenocoumacin 1 Biosynthetic Genes
The biosynthesis of this compound is directed by a 39 kb gene cluster containing 14 genes, designated xcnA through xcnN. mdpi.comnih.gov Specifically, the genes xcnA-L are responsible for the synthesis of this compound. mdpi.comnih.gov The transcriptional levels of these genes are subject to regulation by various factors, including environmental conditions and global regulatory systems. mdpi.commdpi.comnih.gov
Influence of Environmental pH on xcn Gene Expression
Environmental pH plays a significant role in the expression of genes involved in this compound biosynthesis. Alkaline pH environments have been found to be beneficial for the production of this compound. nih.govresearchgate.net Studies have shown that at pH 8.5, the expression of the xcnA-L genes, which are responsible for this compound production, is increased. nih.govresearchgate.net Conversely, the expression of genes involved in the conversion of this compound to Xenocoumacin 2 (xcnM and xcnN) is reduced at this alkaline pH. nih.govresearchgate.net This suggests that alkaline conditions favor the synthesis of the active compound while reducing its conversion to the less active derivative.
Role of Global Regulatory Systems (e.g., OmpR, CpxR, Lrp, LrhA)
Several global regulatory systems are involved in modulating the transcription of the xcn gene cluster. These regulators can act as either positive or negative effectors on this compound biosynthesis. mdpi.commdpi.comnih.gov
OmpR: OmpR is a vital transcriptional regulator that influences antibiotic production in X. nematophila. mdpi.comresearchgate.net It has been established that OmpR acts as a negative regulator of this compound production. mdpi.commdpi.comresearchgate.net OmpR negatively regulates the transcription of the xcnA-L genes, which are essential for Xenocoucin 1 biosynthesis. mdpi.comnih.govresearchgate.netacs.org Simultaneously, OmpR positively regulates the expression of xcnMN, the genes involved in the conversion of this compound to Xenocoumacin 2. mdpi.comnih.govresearchgate.net While OmpR negatively governs this compound production, research indicates it may do so indirectly by influencing metabolic processes that affect the availability of precursors and energy for biosynthesis. mdpi.comresearchgate.net OmpR does not appear to directly bind to the promoter region of xcnA. researchgate.net
CpxR: CpxR is another global response regulator that negatively regulates the production of this compound. mdpi.comnih.govnih.gov Similar to OmpR, CpxR negatively regulates the expression of the xcnA-L genes. nih.govnih.gov Conversely, CpxR positively regulates the expression of xcnMN. nih.govnih.gov Mutation of cpxR has been shown to significantly increase this compound production. nih.govnih.gov CpxR's regulatory effects on xcn genes are linked to its influence on other global regulators like OmpR and Lrp. nih.gov
Lrp: Lrp is a global regulator that positively regulates the production of this compound. mdpi.commdpi.comnih.gov Its positive effect on this compound levels is in contrast to the negative regulation by OmpR and CpxR. mdpi.commdpi.comnih.gov
LrhA: LrhA is a transcriptional regulatory factor that negatively regulates this compound biosynthesis. mdpi.com
The interplay between these global regulators creates a complex network that fine-tunes the production of this compound in response to environmental cues and the physiological state of the bacterium. mdpi.comresearchgate.net
Intracellular Dynamics of this compound: Conversion to Xenocoumacin 2
This compound undergoes intracellular conversion to Xenocoumacin 2. mdpi.comnih.govresearchgate.netacs.orgresearchgate.netnih.gov This conversion is a crucial aspect of the bacterium's self-regulation and detoxification mechanism. mdpi.comnih.govnih.govresearchgate.netacs.orgresearchgate.netnih.gov
Enzymatic Pathways for this compound to Xenocoumacin 2 Conversion (xcnM, xcnN genes)
The conversion of this compound to Xenocoumacin 2 is catalyzed by enzymes encoded by the xcnM and xcnN genes. mdpi.commdpi.comnih.govresearchgate.netacs.org These genes encode proteins homologous to saccharopine dehydrogenases (xcnM) and fatty acid desaturases (xcnN). nih.govnih.govnih.govresearchgate.net The conversion is described as a concerted process involving these two enzymes. mdpi.comnih.gov Inactivation of either xcnM or xcnN eliminates the conversion of this compound to Xenocoumacin 2, resulting in elevated levels of this compound. capes.gov.brdntb.gov.ua
Biological Implications of this compound Self-Toxicity and Detoxification
While this compound possesses potent antimicrobial activity, its accumulation is toxic to the producing bacterium, X. nematophila. mdpi.comnih.govnih.govresearchgate.netacs.orgresearchgate.netnih.gov To mitigate this self-toxicity, the bacterium has evolved a resistance mechanism involving the conversion of the more active this compound into the less active Xenocoumacin 2. mdpi.comnih.govnih.govresearchgate.netacs.orgresearchgate.netnih.gov This detoxification pathway is primarily mediated by the enzymes encoded by xcnM and xcnN. mdpi.comnih.govnih.govresearchgate.netacs.orgresearchgate.net
The biological implications of this self-toxicity and detoxification mechanism are significant. The conversion to Xenocoumacin 2 allows X. nematophila to manage intracellular concentrations of the toxic this compound, thereby protecting itself while still producing an antimicrobial compound. mdpi.comnih.govnih.govresearchgate.netacs.orgresearchgate.netnih.gov This regulatory mechanism is thought to help the bacteria avoid self-toxicity and optimize antibiotic production for a competitive advantage within its ecological niche, such as the insect host. researchgate.net The conversion to Xenocoumacin 2 results in a compound with significantly decreased bioactivities compared to this compound. mdpi.com
Advanced Characterization and Structural Elucidation of Xenocoumacin 1
Spectroscopic Analysis of Xenocoumacin 1 in Biological Contexts
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), play a vital role in the identification and structural elucidation of this compound, particularly in complex biological samples like fermentation broths asm.orgresearchgate.net.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy are used to determine the arrangement of hydrogen and carbon atoms within the this compound molecule researchgate.netmdpi.com. Analysis of chemical shifts and coupling constants from NMR spectra allows for the assignment of specific atoms and functional groups, confirming the compound's structure researchgate.netmdpi.comresearchgate.net.
Mass spectrometry, including High-Resolution Mass Spectrometry (HR-MS), provides information about the molecular weight and elemental composition of this compound researchgate.netmdpi.com. Techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are employed to analyze and identify this compound and its derivatives in biological extracts, aiding in the study of its production and metabolism in X. nematophila cultures asm.orgnih.govacs.org. This approach allows for the detection and quantification of this compound even in the presence of other metabolites mdpi.com.
For instance, spectroscopic analysis confirmed the correct structure of purified this compound isolated from X. nematophila fermentation broth researchgate.netmdpi.com. The purity of the isolated compound can be determined using methods like High-Performance Liquid Chromatography (HPLC) researchgate.netmdpi.com.
Insights from X-ray Crystallography and Molecular Docking Simulations
X-ray crystallography provides high-resolution three-dimensional structural information about molecules berkeley.edubu.edu. While direct X-ray crystal structures specifically for this compound were not prominently found in the search results, studies on related compounds like amicoumacin A, which shares a dihydroisocoumarin moiety with this compound, have utilized X-ray crystallography to understand their binding modes to targets like the ribosome researchgate.netresearchgate.net. This suggests that crystallographic studies could be a valuable tool for elucidating the precise 3D conformation of this compound and its interactions with biological targets. X-ray crystallography can reveal how molecules are arranged in a crystal lattice and provide detailed atomic coordinates berkeley.edubu.edu.
Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor (such as a protein or nucleic acid) mdpi.com. These simulations are valuable for understanding the potential interactions of this compound with its biological targets at a molecular level mdpi.com.
Studies have utilized molecular docking to investigate the binding of this compound to potential targets. For example, docking experiments have been carried out to explore the interaction of this compound with the peptidyl transferase center (PTC) of the 23S ribosomal RNA, suggesting a possible mechanism of antibacterial action through the inhibition of ribosomal protein synthesis acs.orgnih.gov. Molecular docking can predict binding free energies, providing an estimate of the strength of the interaction between this compound and its target mdpi.com.
Furthermore, molecular docking studies have been performed to assess the binding interactions of this compound with bacterial oligopeptidase B (OPB), identifying it as a potential inhibitor mdpi.com. These studies often compare the binding of this compound to known inhibitors and analyze the specific residues involved in hydrogen bonding and hydrophobic interactions within the binding site mdpi.com.
While X-ray crystallography provides a static, high-resolution structure, molecular docking simulations offer dynamic insights into how this compound might interact with its targets in a biological environment, complementing the information obtained from spectroscopic methods.
Here is a table summarizing some research findings related to this compound's characterization and activity:
| Method Used | Biological Context/Target | Key Findings | Source |
| ¹H NMR, ¹³C NMR, HR-MS, HPLC | Xenorhabdus nematophila fermentation broth | Confirmed structure and purity of isolated this compound. | researchgate.netmdpi.com |
| UPLC-MS | X. nematophila culture extracts | Analysis and identification of this compound and derivatives, aiding in metabolomic studies. | nih.govacs.org |
| Molecular Docking | 23S ribosomal RNA (PTC) | Suggested binding to the PTC, indicating potential inhibition of ribosomal protein synthesis. | acs.orgnih.gov |
| Molecular Docking, MM-GBSA | Bacterial Oligopeptidase B (OPB) | Predicted binding affinity and identified key interactions, suggesting potential inhibitory activity. | mdpi.com |
| X-ray Crystallography (of analog) | Ribosome (with Amicoumacin A) | Provided structural context for understanding binding modes of related dihydroisocoumarins to the ribosome. | researchgate.netresearchgate.net |
Biological Activities and Antagonistic Interactions of Xenocoumacin 1
Broad-Spectrum Antimicrobial Efficacy of Xenocoumacin 1
This compound demonstrates a remarkable broad-spectrum efficacy, inhibiting the growth of a diverse array of microorganisms, including pathogenic fungi, bacteria, and oomycetes. nih.govfrontiersin.orgfrontiersin.orgnih.gov Its versatile antimicrobial activities position it as a compound of interest for agricultural applications as a potential biopesticide. nih.govnih.gov
This compound exhibits potent antifungal activity against a wide range of economically significant plant pathogenic fungi. mdpi.comresearchgate.net In vitro studies have consistently demonstrated its ability to inhibit the mycelial growth of these pathogens. nih.govresearchgate.net For instance, it shows strong inhibitory effects against Sclerotinia sclerotiorum, the causative agent of white mold, with a reported EC50 value of 3.00 μg/mL. nih.govnih.govresearchgate.net Morphological studies on S. sclerotiorum treated with this compound revealed deformed, twisted, and shriveled hyphae, indicating significant structural damage. nih.govresearchgate.net
The compound is also highly effective against Rhizoctonia solani, Botrytis cinerea (gray mold), and Alternaria alternata. researchgate.netresearchgate.netmdpi.com Research has shown high inhibition rates for these fungi when exposed to this compound. researchgate.net This broad antifungal spectrum underscores its potential as a biological control agent to manage various plant diseases. mdpi.comfrontiersin.orgresearchgate.net
| Pathogen | Common Disease Caused | Observed Effect | EC50 Value (μg/mL) | Reference |
|---|---|---|---|---|
| Sclerotinia sclerotiorum | White Mold | Strong inhibition of mycelial growth | 3.00 | nih.govresearchgate.net |
| Rhizoctonia solani | Root Rot, Damping-off | High inhibition of mycelial growth | Not specified | researchgate.net |
| Botrytis cinerea | Gray Mold | High inhibition of mycelial growth | Not specified | researchgate.netmdpi.com |
| Alternaria alternata | Leaf Spot, Blight | Inhibition of mycelial growth | Not specified | researchgate.netmdpi.com |
| Phytophthora infestans | Late Blight | 100% mycelial growth inhibition at 1.5 μg/mL | <1.5 | acs.orgmdpi.com |
The antimicrobial action of this compound extends to both Gram-positive and Gram-negative bacteria. nih.gov It has demonstrated notable activity against the Gram-positive bacterium Bacillus subtilis. nih.govdntb.gov.ua Studies show that cell-free filtrates of X. nematophila containing this compound exhibit potent inhibition of B. subtilis. nih.gov Its efficacy is also documented against Gram-negative species such as Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) value as low as 0.5 µg/mL. scispace.com This broad antibacterial range highlights its potential utility beyond agricultural applications. nih.gov
This compound is particularly effective against oomycetes, a group of destructive plant pathogens that are distinct from true fungi. mdpi.com It displays strong inhibitory activity against several species of the genus Phytophthora, including Phytophthora infestans, the pathogen responsible for potato late blight. acs.orgresearchgate.net Research indicates that this compound can completely inhibit the mycelial growth of P. infestans at a concentration of 1.5 μg/mL. acs.org The EC50 values for its activity against various Phytophthora species are reported to be in the low range of 0.25 to 4.17 μg/mL, signifying high potency. mdpi.comacs.orgresearchgate.net This strong anti-oomycete action makes this compound a promising candidate for managing diseases caused by these pathogens. mdpi.commdpi.com
Investigation of this compound's Role in Microbial Competition
Xenorhabdus nematophila exists in a symbiotic relationship with Steinernema nematodes. When the nematode infects an insect larva, it releases the bacteria into the insect's hemocoel. nih.govfrontiersin.org The bacteria then produce a variety of secondary metabolites, including this compound, which rapidly kill the insect host and, crucially, prevent the growth of opportunistic, competing microorganisms from the soil. acs.orgfrontiersin.org this compound, with its broad-spectrum antimicrobial activity, helps to create a sterile environment within the insect cadaver. acs.orgnih.gov This process, known as bioconversion, ensures that the nutrient-rich cadaver is exclusively available for the growth and reproduction of the nematode and its bacterial symbiont. frontiersin.org Therefore, this compound is a key chemical mediator in establishing and maintaining a competitive advantage in a complex microbial environment. frontiersin.org
Comparative Analysis of Bioactivities: this compound versus Xenocoumacin 2
Xenorhabdus nematophila produces two main forms of xenocoumacin: this compound (Xcn1) and Xenocoumacin 2 (Xcn2). nih.govnih.gov While structurally related, their biological activities differ significantly. mdpi.com this compound is consistently reported as the more active form, possessing both potent antibacterial and antifungal properties. frontiersin.orgnih.govnih.gov
In contrast, Xenocoumacin 2 exhibits substantially reduced bioactivity. mdpi.comnih.gov It is considered less active against bacteria and is largely inactive against the fungal species that are susceptible to this compound. nih.govnih.gov The bacterium possesses a detoxification mechanism whereby it can convert the more potent this compound into the weaker Xenocoumacin 2. nih.govacs.org This conversion is thought to be a self-resistance mechanism to avoid the toxicity of accumulated this compound to the producing cell itself. nih.govacs.org This clear differentiation in potency underscores the primary role of this compound as the principal antimicrobial agent in the ecological niche of Xenorhabdus. nih.gov
| Compound | Antifungal Activity | Antibacterial Activity | Primary Role | Reference |
|---|---|---|---|---|
| This compound | Strong and broad-spectrum | Active against Gram-positive and Gram-negative bacteria | Primary antimicrobial agent | nih.govnih.govnih.gov |
| Xenocoumacin 2 | Inactive or very weak | Less active/weaker than this compound | Detoxified, less active form | nih.govmdpi.comnih.gov |
Mechanisms of Action of Xenocoumacin 1 at the Cellular and Molecular Level
Ribosomal Protein Synthesis Inhibition by Xenocoumacin 1
One proposed mechanism of action for this compound is the inhibition of ribosomal protein synthesis. While direct experimental evidence specifically for this compound's role in inhibiting ribosomal protein synthesis has been noted as limited nih.govresearchgate.net, studies on its close analog, Amicoumacin A (AMI), which binds to the E-site of the ribosome, suggest a similar mode of action nih.govresearchgate.net. Transcriptional responses in Bacillus subtilis treated with Xcn1 have also predicted functions similar to those of protein synthesis inhibitors nih.gov.
Binding Interactions with Ribosomal RNA (e.g., 16S rRNA)
This compound is reported to bind to 16S ribosomal RNA (rRNA) researchgate.netresearchgate.netnih.govpolito.it. This binding occurs at a highly conserved region of the 16S rRNA researchgate.netnih.govpolito.it. The interaction with this critical component of the ribosome is central to its potential to interfere with protein synthesis.
Selectivity Considerations for Eukaryotic and Prokaryotic Ribosomes
Studies involving this compound and its analogues have aimed to understand and modulate the selectivity between eukaryotic and prokaryotic ribosomes researchgate.netnih.govpolito.it. Ribosomes in prokaryotes (bacteria) and eukaryotes (including fungi and oomycetes) have structural differences, particularly in their subunits (30S and 50S in prokaryotes; 40S and 60S in eukaryotic cytoplasm) and specific rRNA nucleotide positions nih.govuobaghdad.edu.iq. For instance, a key difference in the binding site for some antibiotics is the nucleotide at position 1408 of the 16S rRNA (Escherichia coli numbering), which is adenosine (B11128) in prokaryotes and guanosine (B1672433) in eukaryotic cytoplasmic ribosomes embopress.org. Despite the high homology in the binding region targeted by this compound, analogues with high selectivity for eukaryotic ribosomes have been identified nih.gov. However, achieving inhibitors selective specifically for bacterial protein synthesis was not possible in these studies nih.gov. The potential for interaction with eukaryotic mitochondrial ribosomes, which share structural similarities with bacterial ribosomes, is a general consideration for ribosomal inhibitors and can be linked to toxicity nih.govuobaghdad.edu.iq.
Direct Impacts on Fungal and Oomycete Cellular Integrity
Beyond potential ribosomal inhibition, this compound also exerts direct detrimental effects on the cellular integrity of fungal and oomycete pathogens.
Morphological Alterations in Hyphae and Spores
This compound treatment leads to significant morphological and ultrastructural disruptions in fungal hyphae. Observations of Sclerotinia sclerotiorum hyphae exposed to Xcn1 at a concentration of 3.00 μg/mL revealed that they became twisted, shriveled, and deformed, particularly at their growing points nih.govnih.govmdpi.com. Ultrastructural analysis showed concurrent abnormalities in subcellular fractions, notably in the mitochondrial structure nih.govnih.gov. In Phytophthora capsici, Xcn1 treatment resulted in increased mycelial branch spacing and evident plasmolysis researchgate.net.
Effects on Cell Membrane Permeability
This compound has been shown to increase the cell membrane permeability of Sclerotinia sclerotiorum nih.govresearchgate.netnih.govresearchgate.net. Experimental data indicated that the relative conductivity of the treated fungal cells was significantly higher compared to control groups over time, providing evidence of compromised membrane integrity nih.gov. Increased membrane permeability can lead to leakage of intracellular components researchgate.net.
Modulation of Extracellular Polymeric Substances (EPSs) Production
This compound treatment has been observed to decrease the content of exopolysaccharide (EPS) in Sclerotinia sclerotiorum nih.govresearchgate.netnih.govresearchgate.net. EPS is recognized as an important virulence factor for many microorganisms nih.gov. The reduction in EPS production by this compound could therefore contribute to its antifungal efficacy by impacting factors related to pathogen virulence and interaction with host tissues.
Inhibition of Cell Wall-Degrading Enzymes (e.g., Polygalacturonase, Cellulase)
This compound (Xcn1), a natural product isolated from Xenorhabdus nematophila, has demonstrated antifungal activity against various plant-pathogenic fungi, including Sclerotinia sclerotiorum and Phytophthora capsici. researchgate.netresearchgate.netmdpi.com Part of its fungicidal mechanism involves the suppression of cell wall-degrading enzymes produced by these pathogens. researchgate.netmdpi.com Plant pathogens utilize enzymes such as cellulase, hemicellulase, and pectinase (B1165727) (including polygalacturonase) to break down the host plant's cell wall, which serves as the initial barrier during infection. researchgate.netmdpi.com
The inhibition of these cell wall-degrading enzymes is a significant aspect of how Xcn1 exerts its effect against fungal pathogens that rely on these enzymes for host invasion and pathogenesis. researchgate.netmdpi.com
Table 1: Effect of this compound on Polygalacturonase and Cellulase Activity in Sclerotinia sclerotiorum
| Enzyme | Effect of Xcn1 Treatment (3.00 μg/mL) |
| Polygalacturonase | Suppressed Activity |
| Cellulase | Suppressed Activity |
Note: Data derived from research findings on the impact of this compound on Sclerotinia sclerotiorum. researchgate.netmdpi.com
Further detailed research findings on the specific percentage of enzyme inhibition at varying concentrations of this compound would provide a more comprehensive understanding of this mechanism. However, the current evidence supports the role of cell wall-degrading enzyme inhibition as a contributing factor to Xcn1's antifungal activity. researchgate.netmdpi.com
Synthetic Endeavors and Structure Activity Relationship Sar of Xenocoumacin 1
Total Chemical Synthesis Strategies for Xenocoumacin 1
The total synthesis of this compound has been reported, providing a route to access this complex molecule and its analogues for further study nih.govpolito.itresearchgate.net. Chemical synthesis offers an alternative to isolation from natural sources, which can be challenging due to low yields and self-toxicity mechanisms in the producing bacteria researchgate.netresearchgate.netacs.orgnih.govnih.govmdpi.comresearchgate.net. Approximately 7-9 steps are required for the chemical synthesis of Xcn1 researchgate.netresearchgate.net.
Synthesis and Biological Evaluation of this compound Analogues
The synthesis of this compound analogues is crucial for understanding its structure-activity relationship (SAR) and for developing compounds with improved properties nih.govpolito.it. Preliminary SAR studies have been conducted to investigate and modulate the selectivity between eukaryotic and prokaryotic ribosomes, which are targets of this compound nih.govpolito.it.
Elucidating Pharmacophores and Tolerated Structural Modifications (e.g., Aromatic Region)
Structure-activity relationship studies aim to identify the pharmacophore, the essential structural features responsible for biological activity, and to determine which structural modifications are tolerated while retaining or enhancing activity semanticscholar.org. Modifications to this compound have been mainly tolerated in the aromatic region of the molecule nih.govpolito.itresearchgate.net. This suggests that alterations in this part of the structure may be possible without a complete loss of ribosomal protein synthesis inhibition or other relevant activities. SAR studies often involve comparing the activity of analogues with differences in functional groups, such as the comparison between this compound and Xenocoumacin 2, which differ in functional groups like urea (B33335) versus peptide bonds .
Overcoming Whole-Cell Activity Limitations (e.g., Efflux, Penetration)
Despite its potent activity against biological targets like ribosomal protein synthesis, the whole-cell activity of this compound, particularly against Gram-negative bacteria, is limited nih.govpolito.itresearchgate.net. This limitation is attributed to factors such as efflux pumps, which actively transport the compound out of the bacterial cell, and poor penetration of the bacterial cell envelope nih.govpolito.itresearchgate.netdntb.gov.ua. Research using genetically modified strains of E. coli has provided evidence for these limitations nih.govpolito.itresearchgate.net. Overcoming these barriers is a key challenge in developing this compound or its analogues into effective antibacterial agents.
Rational Design of this compound Derivatives for Enhanced Activity and Specificity
The insights gained from SAR studies and the understanding of limitations like efflux and penetration can inform the rational design of this compound derivatives nih.gov. Rational design involves using structural and biological data to guide the modification of the molecule's structure to improve its desired properties, such as enhanced activity, increased specificity for bacterial targets over eukaryotic ones, or improved cellular uptake nih.govnih.gov. Although achieving selective inhibitors for bacterial protein synthesis has been challenging despite the high homology in the binding region, analogues with high selectivity for eukaryotic ribosomes have been identified nih.govpolito.itresearchgate.netresearchgate.net. This highlights the potential for designing derivatives with altered selectivity profiles. The development of novel natural product antibacterials can involve using them as scaffolds for designing more effective compounds that can bypass resistance mechanisms mdpi.com.
Bioprocess Engineering and Metabolic Engineering Strategies for Xenocoumacin 1 Yield Enhancement
Fermentation Process Optimization for Increased Xenocoumacin 1 Production
Optimization of fermentation conditions is a traditional and effective strategy for increasing the titer of microbial secondary metabolites like Xcn1. mdpi.com This involves systematically investigating and adjusting various parameters to create an environment conducive to high Xcn1 production. nih.govmdpi.comresearchgate.net
Nutrient Source Optimization (Carbon, Nitrogen, Phosphate)
The composition of the fermentation medium significantly impacts the yield of Xcn1. Studies have utilized approaches like response surface methodology (RSM) and one-factor-at-a-time methods to determine optimal nutrient levels. nih.govresearchgate.netresearchgate.net For Xenorhabdus nematophila strain YL001, maltose (B56501) and proteose peptone have been identified as the most effective carbon and nitrogen sources, respectively, for promoting Xcn1 production. researchgate.netresearchgate.net
Research has shown that optimizing the concentrations of these nutrients can lead to substantial improvements in yield. An optimized medium composition for X. nematophila YL001 resulted in a significantly higher Xcn1 content compared to standard Tryptic Soy Broth (TSB) medium. nih.govresearchgate.net
Here is a table illustrating an optimized medium composition for Xcn1 production:
| Component | Concentration (g/L) |
| Proteose peptone | 20.8 |
| Maltose | 12.74 |
| K₂HPO₄ | 3.77 |
Data based on optimized medium for Xenorhabdus nematophila YL001. nih.govresearchgate.net
This optimized medium, combined with optimized fermentation conditions, led to a 243.38% increase in Xcn1 production compared to the yield in TSB medium. nih.govresearchgate.netresearchgate.net
Environmental Parameter Adjustments (Temperature, Initial pH, Agitation, Inoculum Size)
Beyond nutrient composition, environmental factors during fermentation play a crucial role in Xcn1 yield. Studies have investigated the impact of temperature, initial pH, inoculum size, and agitation speed. nih.govresearchgate.net
Optimal environmental conditions for Xenorhabdus nematophila YL001 have been determined to maximize Xcn1 production. nih.govresearchgate.net
Here is a table summarizing optimal fermentation conditions:
| Parameter | Optimal Value |
| Temperature | 25 °C |
| Initial pH | 7.0 |
| Inoculum Size | 10% |
| Agitation Rate | 150 rpm |
| Culture Volume | 75 mL in 250 mL flask |
| Fermentation Time | 48 h |
Data based on optimized fermentation conditions for Xenorhabdus nematophila YL001. nih.govresearchgate.net
Precursor Supplementation Strategies (e.g., Arginine)
Supplementation of specific precursors involved in the biosynthesis of secondary metabolites can also enhance their production. Based on the molecular structure of Xcn1, compounds such as arginine, leucine (B10760876), urea (B33335), and acetic acid have been identified as potential precursors. researchgate.net
Studies have shown that adding arginine to the fermentation broth can significantly increase Xcn1 yield. For Xenorhabdus nematophila YL001, the highest Xcn1 yield (173.99 mg/L) was achieved when arginine was added at a concentration of 3 mmol/L after 12 hours of fermentation. nih.govresearchgate.netresearchgate.netresearchgate.net While leucine is also a potential precursor, supplementation with leucine (10 g/L) has been shown to significantly reduce the production of most antibiotics, including Xcn1, in X. nematophila. asm.org
Genetic Engineering Approaches for this compound Overproduction
Genetic engineering offers targeted strategies to enhance Xcn1 production by manipulating the biosynthetic pathway and related regulatory mechanisms. mdpi.comacs.orgresearchgate.net These approaches can involve modifying gene expression levels or eliminating competing metabolic routes. acs.orgresearchgate.net
Promoter Engineering for Enhanced Biosynthetic Gene Expression
The transcription level of the Xcn1 biosynthetic gene cluster is directly related to its yield. mdpi.com Promoter engineering, which involves replacing native promoters with stronger or inducible variants, can upregulate the expression of genes involved in Xcn1 biosynthesis. mdpi.comacs.org
Replacing the native promoter of xcnA, a crucial gene encoding an NRPS enzyme responsible for Xcn1 biosynthesis, with the arabinose-inducible araBAD promoter (PBAD) has been shown to significantly improve Xcn1 yield in Xenorhabdus nematophila CB6. mdpi.comrepec.orgresearchgate.net
Here is a table showing the impact of PBAD promoter replacement on Xcn1 yield:
| Strain | L-Arabinose Concentration | Xcn1 Yield (mg/L) | Fold Improvement (vs Wildtype) |
| Wildtype | - | 68.5 | 1.0 |
| ΔPBAD-xcnA mutant | 0.5% | 249.7 | 3.6 |
| ΔPBAD-xcnA mutant | 1.0% | 234.9 | 3.4 |
Data based on fermentation of Xenorhabdus nematophila CB6. mdpi.comrepec.orgresearchgate.net
This promoter replacement strategy led to a significant increase in Xcn1 yield, accompanied by enhanced antimicrobial activity. mdpi.comrepec.orgresearchgate.net Transcriptional analysis revealed that the upregulation of biosynthesis-related genes, including xcnA, xcnF (encoding a PKS enzyme), and xcnG (encoding a peptidase), contributed to the observed yield improvement. mdpi.com
Deletion of Competing Biosynthetic Pathways
Xenorhabdus nematophila produces a variety of secondary metabolites. mdpi.com Deleting genes or gene clusters responsible for the biosynthesis of competing metabolites can redirect metabolic flux towards Xcn1 production, thereby increasing its yield. acs.orgresearchgate.net
Metabolic engineering strategies have included the deletion of competing biosynthetic gene clusters as a means to improve Xcn1 production. acs.orgresearchgate.net While specific details on which competing pathways were targeted for deletion are not extensively detailed in the provided snippets, the strategy of deleting competing biosynthetic gene clusters has been employed in combination with other methods like promoter engineering and blocking degradation pathways to achieve significant increases in Xcn1 yield. acs.orgresearchgate.netplantbiologyconference.com For instance, a combinatorial engineering strategy that included the deletion of competing biosynthetic gene clusters resulted in Xcn1 yields reaching up to 3.52 g/L in a 5 L bioreactor, representing a substantial improvement over the initial yield of 0.07 g/L. acs.orgplantbiologyconference.com
Blocking this compound Degradation Pathways
This compound is known to undergo enzymatic conversion within the producing organism, X. nematophila, leading to the formation of less active derivatives, such as Xenocoumacin 2 (Xcn2). nih.govacs.org This self-detoxification mechanism, potentially mediated by genes like xcnM and xcnN, limits the accumulation of the desired product, this compound, in the fermentation broth. Strategies aimed at blocking these degradation pathways are crucial for improving the final yield of this compound. While specific details on the enzymes and mechanisms involved in this compound degradation are areas of ongoing research, the prevention of its conversion to Xenocoumacin 2 is a key objective in yield enhancement strategies. nih.govacs.org Blocking degradation pathways has been identified as one of the metabolic strategies employed to improve this compound production. acs.orgresearchgate.netplantbiologyconference.comnih.govresearchgate.net
Site-Specific Mutagenesis and Classical Strain Improvement
Classical strain improvement, involving methods like physical and chemical mutagenesis, has been applied to X. nematophila to obtain mutants with enhanced this compound production. mdpi.comresearchgate.net These traditional techniques aim to induce random mutations in the bacterial genome, followed by screening for strains exhibiting higher yields or improved inhibitory activity. mdpi.comresearchgate.netsimbhq.org Studies have reported obtaining positive mutants through these methods, showing enhanced inhibition activity in the range of 60–70%. mdpi.comresearchgate.net
Site-specific mutagenesis, a more targeted approach within metabolic engineering, involves making precise changes to specific genes to influence the biosynthesis of this compound. One successful strategy has been the replacement of the native promoter of xcnA, a gene involved in this compound biosynthesis, with a stronger or inducible promoter, such as the arabinose-inducible araBAD promoter (PBAD). mdpi.comresearchgate.netrepec.org This promoter replacement strategy led to a significant increase in this compound yield. Compared to the wildtype strain, the fermentation yield of this compound in a ΔPBAD-xcnA mutant strain was improved from 68.5 mg/L to 249.7 mg/L (a 3.6-fold increase) and 234.9 mg/L (a 3.4-fold increase) at 0.5% and 1.0% L-arabinose concentrations, respectively. mdpi.comresearchgate.netrepec.org Further investigation revealed that the upregulation of biosynthesis-related genes of this compound contributed to this yield improvement. mdpi.comresearchgate.netrepec.org
Other metabolic engineering strategies include the deletion of competing biosynthetic gene clusters to redirect metabolic flux towards this compound production. acs.orgresearchgate.netplantbiologyconference.comnih.govresearchgate.net For example, deleting the cpxR gene, a negative regulator of this compound production, resulted in a 3.07-fold increase in this compound yield in a 5 L bioreactor. researchgate.netdntb.gov.ua
In Situ Product Removal (ISPR) Techniques in this compound Fermentation
In situ product removal (ISPR) is a technique that involves the immediate separation of a product from the fermentation broth during the fermentation process. nih.govacs.orgacs.orgresearchgate.netfigshare.comx-mol.net This approach offers several advantages for this compound fermentation, including preventing product degradation, reducing self-toxicity to the producing cells, and potentially shifting the metabolic equilibrium towards increased production. nih.govacs.orgresearchgate.net ISPR can also simplify downstream processing steps. nih.govresearchgate.net
Application of Adsorbent Resins for Enhanced Recovery and Reduced Self-Toxicity
The application of adsorbent resins is a widely used ISPR technique that has been explored for enhancing this compound production. nih.govresearchgate.netacs.orgacs.orgresearchgate.netfigshare.comx-mol.net Macroporous resins, such as resin X-5, have demonstrated effectiveness in adsorbing this compound and its derivatives from the fermentation broth. nih.govacs.org
Studies have shown that the use of macroporous resin X-5 significantly improved the yield of this compound in fermentation. nih.govacs.orgresearchgate.netfigshare.comx-mol.net Relative to routine fermentation, the yield of this compound was improved from 42.5 to 73.8 μg/mL (a 1.7-fold increase) after three days and from 12.9 to 60.3 μg/mL (a 4.7-fold increase) after ten days when using resin X-5. nih.govacs.orgresearchgate.netfigshare.comx-mol.net
The enhanced yield achieved with adsorbent resins is attributed to several factors. The resin provides a protective role for this compound, preventing its conversion or degradation into less active forms like Xenocoumacin 2. nih.govacs.orgresearchgate.net Furthermore, the adsorption of this compound by the resin reduces its concentration in the fermentation broth, thereby minimizing the self-toxicity to X. nematophila cells. nih.govacs.orgresearchgate.net This reduction in self-toxicity leads to improved cell metabolic activity and increased cell density. nih.gov The presence of the resin has also been observed to upregulate the transcription levels of genes related to this compound biosynthesis, such as xcnA, xcnB, xcnF, and xcnH, further contributing to the increased yield. nih.gov
The following table summarizes the impact of using resin X-5 on this compound yield:
| Condition | Fermentation Time | This compound Yield (μg/mL) | Fold Improvement | Source |
| Routine Fermentation | 3 days | 42.5 | - | nih.govacs.org |
| With Resin X-5 | 3 days | 73.8 | 1.7-fold | nih.govacs.org |
| Routine Fermentation | 10 days | 12.9 | - | nih.govacs.org |
| With Resin X-5 | 10 days | 60.3 | 4.7-fold | nih.govacs.org |
The application of adsorbent resins as an ISPR technique is a promising strategy for improving this compound yield by mitigating degradation and self-toxicity while also positively influencing the expression of biosynthetic genes. nih.govacs.orgresearchgate.net
Broader Ecological and Agricultural Implications of Xenocoumacin 1 Research
Role of Xenocoumacin 1 in Nematode-Bacterium-Insect Interactions
Xenorhabdus nematophila exists in a mutualistic relationship with soil-dwelling entomopathogenic nematodes, specifically Steinernema carpocapsae. mdpi.comnih.gov This symbiotic complex is an effective predator of insects. The nematodes carry X. nematophila in a specialized receptacle within their intestines. mdpi.comnih.gov When an infective juvenile nematode locates a susceptible insect host, it invades the insect's body cavity (hemocoel). mdpi.com Upon entering the hemocoel, the nematode releases the X. nematophila bacteria. mdpi.comnih.gov
The bacteria then proliferate rapidly within the insect host and secrete a variety of compounds, including immunosuppressive substances, insect toxins, exoenzymes, and antibiotics such as this compound. mdpi.comnih.gov These bacterial products serve multiple crucial functions within this tripartite interaction. The immunosuppressive compounds and toxins help the bacteria overcome the insect's immune system and ultimately kill the host. mdpi.com The exoenzymes degrade the insect tissues, providing nutrients for both the bacteria and the nematodes. mdpi.comnih.gov
This compound plays a vital role in protecting the nutrient-rich insect cadaver from saprophytic microorganisms in the soil that would otherwise compete with X. nematophila and the nematode for resources. nih.gov Xcn1 exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, effectively suppressing the growth of these potential competitors. nih.gov This protection ensures that the nematode and bacterium have access to the resources necessary for their growth and reproduction within the insect host. nih.gov As the nutrients are depleted, the nematodes develop into the infective juvenile stage and emerge from the cadaver, carrying a new generation of X. nematophila to find new hosts, thus completing the cycle. nih.gov
Potential for this compound as a Biopesticide and Biofungicide
This compound has garnered significant interest for its potential application in agriculture as a natural alternative to conventional chemical pesticides. nih.govmdpi.comresearchgate.netmdpi.com Its broad-spectrum antimicrobial activity against various plant pathogens, particularly fungi and oomycetes, highlights its promise as a biofungicide. nih.govmdpi.comresearchgate.netmdpi.com Research has demonstrated its effectiveness against important plant pathogens such as Sclerotinia sclerotiorum, Phytophthora infestans, Phytophthora capsici, Alternaria alternata, Botrytis cinerea, and Rhizoctonia solani. nih.govmdpi.comresearchgate.netmdpi.com
The low yield of Xcn1 from wild-type X. nematophila strains has been a limiting factor for its widespread practical application. mdpi.comnih.govacs.orgresearchgate.net However, various strategies, including optimization of fermentation conditions and genetic engineering of the bacterium, are being explored to improve Xcn1 production. mdpi.comnih.govacs.orgresearchgate.netresearchgate.net For instance, optimizing fermentation media and parameters has led to significant increases in Xcn1 yield. researchgate.net Additionally, techniques like in situ product removal using macroporous resins have shown promise in enhancing Xcn1 accumulation by preventing its conversion to less active derivatives like Xenocoumacin 2 (Xcn2). nih.govacs.org Genetic modifications, such as promoter replacement, have also resulted in substantially improved Xcn1 yields and corresponding enhanced antimicrobial activity. mdpi.comresearchgate.net
Efficacy in Controlled Agricultural Environments (e.g., Pot Experiments, Detached Plants)
Studies conducted in controlled agricultural environments, such as pot experiments and detached plant assays, have provided evidence of Xcn1's efficacy against plant diseases. nih.govresearchgate.netmdpi.com
For example, in pot experiments, Xcn1 effectively inhibited the extension of disease caused by Sclerotinia sclerotiorum on oilseed rape and broad bean plants. nih.govresearchgate.netmdpi.com Morphological and ultrastructural observations of S. sclerotiorum hyphae treated with Xcn1 at 3.00 μg/mL revealed significant damage, including twisted, shriveled, and deformed hyphae, along with abnormal subcellular structures, particularly in the mitochondria. nih.govresearchgate.netmdpi.comnih.gov Xcn1 treatment also increased cell membrane permeability and decreased the content of exopolysaccharides in S. sclerotiorum, while suppressing the activities of enzymes like polygalacturonase and cellulase, which are involved in plant tissue degradation. nih.govresearchgate.netmdpi.com
Detached plant assays have also demonstrated Xcn1's protective and curative effects. In studies on detached tomato fruits infected with Botrytis cinerea, cell-free filtrates and methanol (B129727) extracts containing Xcn1 showed significant efficacy. nih.govnih.gov The protective effect, where Xcn1 was applied before inoculation, was generally higher than the therapeutic effect, where it was applied after inoculation. nih.gov For instance, a protective effect of 89.54% was observed with cell-free filtrate at initial pH 8.5, which was higher than the chemical control (78.69%). nih.gov
Against Phytophthora infestans, the causal agent of potato late blight, detached leaf assays showed that Xcn1 possessed potent in vivo activity, with reported control efficacies of 92.63% in detached plants. researchgate.net Pot experiments against P. infestans also showed significant control, with an efficacy of 80.27% compared to the control. researchgate.net
These controlled environment studies indicate that Xcn1 can effectively protect plants from fungal and oomycete pathogens by directly inhibiting pathogen growth and interfering with their cellular processes. nih.govresearchgate.netmdpi.comnih.gov
Here is a summary of some efficacy data from controlled environment studies:
| Plant Pathogen | Host Plant | Experiment Type | Xcn1 Concentration | Observed Effect / Efficacy | Source |
| Sclerotinia sclerotiorum | Oilseed Rape, Broad Bean | Pot Experiments | Not specified (Effective) | Inhibited disease extension | nih.govresearchgate.netmdpi.com |
| Sclerotinia sclerotiorum | Broad Bean Leaves | In vivo (Protective) | 100 µg/mL | 58.40% control efficacy | nih.govmdpi.com |
| Sclerotinia sclerotiorum | Broad Bean Leaves | In vivo (Protective) | 200 µg/mL | 86.30% control efficacy | nih.govmdpi.com |
| Sclerotinia sclerotiorum | Broad Bean Leaves | In vivo (Curative) | 100 µg/mL | 45.79% control efficacy | nih.govmdpi.com |
| Botrytis cinerea | Detached Tomato Fruits | In vivo (Protective) | Cell-free filtrate (pH 8.5) | 89.54% control efficacy | nih.gov |
| Phytophthora infestans | Detached Plants | In vivo | Not specified | 92.63% control efficacy | researchgate.net |
| Phytophthora infestans | Potted Plants | In vivo | Not specified | 80.27% control efficacy | researchgate.net |
Comparison with Conventional Agrochemicals
Comparisons between this compound and conventional agrochemicals in controlled environments have shown promising results, suggesting that Xcn1 can offer comparable levels of disease control against certain pathogens. researchgate.net
In studies evaluating the efficacy of Xcn1 against Sclerotinia sclerotiorum on broad bean plants, Xcn1 at a concentration of 200 µg/mL demonstrated a preventive efficacy of 86.30%, which was comparable to the efficacy of the conventional fungicide carbendazim (B180503) at 100 µg/mL (91.30%). nih.govresearchgate.netmdpi.com Similarly, the curative efficacy of Xcn1 at 100 µg/mL (45.79%) was comparable to that of carbendazim at the same concentration (48.92%). nih.govresearchgate.netmdpi.com These findings suggest that Xcn1 can provide disease control levels similar to those achieved with established chemical fungicides for this particular pathogen. nih.govresearchgate.netmdpi.com
In detached tomato fruit assays against Botrytis cinerea, the protective effect of cell-free filtrate containing Xcn1 at an initial pH of 8.5 (89.54%) was higher than that of a chemical control (78.69%). nih.gov
While these comparisons highlight Xcn1's potential as an effective alternative, it is important to note that conventional agrochemicals often provide a "quick kill" effect, whereas biopesticides like Xcn1 may function more by suppressing pests over time. scribd.com However, the favorable efficacy observed in controlled trials indicates that Xcn1 could be a valuable component of integrated pest management strategies, potentially leading to reduced reliance on synthetic chemicals and promoting more sustainable agricultural practices. scribd.com
Emerging Research Frontiers and Future Prospects for Xenocoumacin 1
Exploration of Uncharacterized Regulatory Pathways Affecting Xenocoumacin 1 Biosynthesis
The biosynthesis of this compound is a complex process governed by a gene cluster (xcnA–xcnN) encoding enzymes like nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). semanticscholar.org While the core biosynthetic machinery is being elucidated, the intricate network of regulatory pathways influencing Xcn1 production is still under active investigation.
Several transcriptional regulatory factors have been identified that modulate Xcn1 biosynthesis. FliZ, Hfq, and Lrp have been shown to positively regulate Xcn1 production, while CpxR, LeuO, LrhA, and OmpR exert negative regulatory effects. mdpi.comresearchgate.net Studies on the transcriptional regulator OmpR, for instance, have revealed its indirect negative regulation of Xcn1 biosynthesis. mdpi.comresearchgate.net RNA sequencing analysis comparing wild-type X. nematophila with an ΔompR mutant identified differentially expressed genes enriched in various pathways, including porphyrin metabolism, quorum sensing, β-Lactam resistance, glyoxylate (B1226380) and dicarboxylate metabolism, the phosphotransferase system, two-component system, and bacterial chemotaxis. mdpi.comresearchgate.net This suggests that OmpR influences Xcn1 production through its broader impact on cellular metabolism and regulatory networks. mdpi.comresearchgate.net
Another key regulator, CpxR, has also been shown to negatively regulate Xcn1 production. nih.gov Mutation of cpxR led to a significant increase in Xcn1 levels, suggesting its role in repressing the expression of genes involved in Xcn1 synthesis (xcnA-L) while potentially activating genes involved in its conversion to Xenocoumacin 2 (xcnM and xcnN). nih.gov
Despite these findings, the precise mechanisms by which many of these regulatory factors directly interact with the xcn gene cluster promoters remain to be fully characterized. researchgate.net Further exploration of these uncharacterized regulatory pathways, potentially including quorum sensing as highlighted in some research, is crucial for developing strategies to enhance Xcn1 yields. acs.org
Discovery of Novel this compound Derivatives with Improved Biological Profiles
This compound itself exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and oomycetes. However, the bacterium X. nematophila converts Xcn1 into the less active Xenocoumacin 2 (Xcn2) via the action of xcnM and xcnN genes, a mechanism thought to mitigate self-toxicity. nih.gov This conversion limits the accumulation of the more active Xcn1. The discovery and development of novel Xcn1 derivatives that retain or enhance the desired biological activity while potentially overcoming limitations like self-toxicity and improving stability or target selectivity is a significant area of research.
Studies involving the synthesis and structure-activity relationship (SAR) of Xcn1 and its analogues have been conducted to understand how structural modifications affect their biological profiles, particularly their activity as inhibitors of ribosomal protein synthesis. nih.gov Preliminary SAR studies suggest that modifications in the aromatic region of the molecule are mainly tolerated. nih.gov While some analogues showed high selectivity for eukaryotic ribosomes, achieving selective inhibition of bacterial protein synthesis proved challenging despite the homology in the binding region. nih.gov
The natural conversion of Xcn1 to Xcn2 represents an inherent pathway for generating a derivative with altered activity. nih.gov Research into blocking this conversion, for example, by inactivating xcnM and xcnN, has resulted in elevated Xcn1 production, although this can impact bacterial viability due to self-toxicity. nih.gov This highlights the delicate balance between production and detoxification in the native organism.
The exploration of novel derivatives extends to investigating other compounds produced by X. nematophila. In situ product removal (ISPR) techniques, which can alter the metabolite profile, have the potential to facilitate the discovery of new antibiotics, including xenocoumacin-related compounds and other nonribosomal peptides, that might possess improved biological profiles or synergistic effects with Xcn1. acs.orgnih.gov
Integration of Multi-Omics Approaches for Comprehensive this compound Pathway Analysis
A comprehensive understanding of this compound biosynthesis, regulation, and its interaction with the producing organism and target pathogens necessitates the integration of multi-omics approaches. Techniques such as genomics, transcriptomics, and metabolomics provide complementary layers of information that can reveal the intricate details of the Xcn1 pathway.
Genomic analysis has identified the xcn gene cluster responsible for Xcn1 biosynthesis. semanticscholar.orgnih.gov Transcriptomics, through methods like RNA sequencing and microarray analysis, allows for the study of gene expression profiles under different conditions, revealing which genes in the xcn cluster and regulatory pathways are active. mdpi.comresearchgate.netnih.gov For example, RNA-seq has been used to analyze differentially expressed genes in regulatory mutants, providing insights into how regulators like OmpR influence gene networks related to Xcn1 production and other cellular processes. mdpi.comresearchgate.net Transcriptional analysis has also confirmed the upregulation of xcn biosynthesis genes (xcnA, xcnF) upon application of strategies aimed at increasing Xcn1 yield. semanticscholar.orgmdpi.com
Metabolomics provides a snapshot of the small molecules present in the organism, allowing for the identification and quantification of Xcn1, its precursors, derivatives like Xcn2, and other related metabolites. acs.orgnih.gov Untargeted metabolomic analysis in conjunction with techniques like ISPR has shown significant alterations in the metabolite profile of X. nematophila, enriching for intermediate metabolites and potentially leading to the discovery of new bioactive compounds. acs.orgnih.gov Pathway enrichment analysis using databases like KEGG can connect the changes observed in transcriptomic and metabolomic data to specific biological pathways involved in biosynthesis, metabolism, and regulation. mdpi.comresearchgate.netacs.orgnih.gov
Integrating these omics datasets can provide a holistic view of the cellular processes influencing Xcn1 production, helping to identify bottlenecks, key regulatory points, and potential targets for metabolic engineering to enhance yield or modify the produced compounds. While specific studies integrating all these omics layers solely for a comprehensive Xcn1 pathway analysis were not explicitly detailed in the search results, the application of individual omics approaches (transcriptomics, metabolomics) in Xcn1 research highlights the growing trend towards such integrated analyses. mdpi.comresearchgate.netacs.orgnih.govnih.gov
Addressing Challenges in Industrial-Scale Production of this compound
Despite its promising biological activities, the low yield of this compound in wild-type Xenorhabdus nematophila strains presents a significant challenge for its industrial-scale production and commercial application. semanticscholar.orgmdpi.comnih.gov Several strategies are being explored to overcome this limitation.
Fermentation optimization is a traditional and effective approach to increase the yield of microbial secondary metabolites. semanticscholar.orgmdpi.com Studies have systematically investigated the effects of various factors, including medium components (carbon and nitrogen sources, phosphate (B84403) levels), initial pH, inoculum size, temperature, and agitation rate. nih.govresearchgate.netresearchgate.net For instance, optimizing the fermentation medium composition and conditions has resulted in a substantial increase in Xcn1 production. nih.govresearchgate.netresearchgate.net One study reported a 243.38% increase in Xcn1 yield compared to standard medium by optimizing proteose peptone, maltose (B56501), and K2HPO4 concentrations, along with temperature, initial pH, inoculum size, and agitation rate. nih.govresearchgate.netresearchgate.net Supplementation with precursors like arginine at specific time points during fermentation has also been shown to enhance Xcn1 yield. nih.govresearchgate.netresearchgate.net
Another major challenge is the self-toxicity of Xcn1 to the producing bacterium and its enzymatic conversion to the less active Xcn2. nih.gov Strategies to address this include blocking the degradation pathway by targeting the genes responsible for Xcn2 formation (xcnM and xcnN). nih.gov However, this can impact bacterial viability. nih.gov In situ product removal (ISPR) using adsorbent resins during fermentation has proven effective in removing Xcn1 from the broth, thereby reducing self-toxicity and preventing its conversion to Xcn2. semanticscholar.orgacs.orgnih.govmdpi.comfigshare.com ISPR has been shown to improve Xcn1 yield significantly. acs.orgnih.govfigshare.com
Metabolic engineering approaches, such as promoter engineering and deletion of competing biosynthetic gene clusters, are also being employed to enhance Xcn1 production. nih.gov Replacing the native promoter of key biosynthetic genes like xcnA with stronger or inducible promoters has led to increased transcription of these genes and consequently higher Xcn1 yields. semanticscholar.orgmdpi.comresearchgate.net Combinatorial engineering strategies involving multiple metabolic modifications have achieved even higher production levels in both shake flasks and bioreactors, demonstrating the potential for industrial-scale feasibility. nih.gov
Despite these advancements, achieving economically viable industrial-scale production of Xcn1 remains a challenging task, requiring continued research into strain improvement, fermentation process optimization, and potentially novel production methods. semanticscholar.orgmdpi.comnih.gov
Q & A
Q. What are the primary antimicrobial targets of Xenocoumacin 1, and what experimental approaches are used to identify them?
this compound (Xcn1) exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal pathogens (e.g., Botrytis cinerea). Methodologically, minimum inhibitory concentration (MIC) assays using broth microdilution (e.g., 96-well plates) are standard for bacterial targets, while antifungal activity is assessed via agar-based inhibition zones or spore germination assays . Time-kill curves and transmission electron microscopy (TEM) further elucidate bactericidal/fungicidal mechanisms by visualizing cell wall disruption .
Q. How can researchers design a reproducible protocol for isolating this compound from Xenorhabdus nematophila cultures?
Isolation typically involves:
- Fermentation : Optimize culture conditions (e.g., pH 7.0, 28°C, 72-hour incubation) to maximize secondary metabolite production .
- Extraction : Use XAD-16 resin adsorption followed by methanol elution to concentrate hydrophobic compounds .
- Purification : Employ reverse-phase HPLC or UPLC-MS with C18 columns, monitoring for the characteristic UV absorbance peak at 254 nm . Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values from mortality or growth inhibition data. For example, in acaricidal studies, mortality rates at 7 days post-application (dpa) showed 100% efficacy at 208 μg/ml, requiring time-dependent Kaplan-Meier survival analysis . Pairwise comparisons (e.g., ANOVA with Tukey’s post-hoc test) can resolve concentration-dependent effects .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity, and what techniques validate these changes?
Structural analogs (e.g., Xenocoumacin 2) differ in functional groups, such as urea vs. peptide bonds (see ). Structure-activity relationship (SAR) studies require:
- Synthesis : Semi-synthetic modification of the isocoumarin core via acyltransferase-mediated tailoring .
- Characterization : X-ray crystallography for 3D conformation analysis and molecular docking simulations to predict target binding (e.g., bacterial ribosomes) .
- Bioassays : Compare MIC values of analogs against wild-type and resistant strains to identify critical pharmacophores .
Q. What experimental strategies address contradictions in reported potency data for this compound?
Discrepancies (e.g., 93.8% mortality at 104 μg/ml vs. 100% at 208 μg/ml in acaricidal assays ) may arise from strain variability or assay conditions. Mitigate this by:
Q. How can metabolic engineering enhance this compound yield in Xenorhabdus spp.?
Strategies include:
- Promoter Engineering : Replace native promoters with constitutive/inducible variants (e.g., T7 or Ptac) to upregulate biosynthetic gene clusters (e.g., xcn operon) .
- CRISPR-Cas9 Knockouts : Dispute competing pathways (e.g., PAX lipopeptide production) to redirect metabolic flux toward Xcn1 .
- Fermentation Optimization : Use response surface methodology (RSM) to model interactions between pH, temperature, and aeration .
Methodological Frameworks for Study Design
Q. How to apply the PICOT framework to a study evaluating this compound’s synergistic effects with PAX lipopeptides?
- Population : Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates.
- Intervention : Combination therapy (Xcn1 + PAX1’ lipopeptide).
- Comparison : Monotherapy (Xcn1 or PAX1’ alone).
- Outcome : Fractional inhibitory concentration index (FICI ≤0.5 indicates synergy).
- Time : 24-hour incubation .
Q. What FINER criteria ensure ethical and feasible research on this compound’s ecological roles?
- Feasible : Access to entomopathogenic nematode symbionts (Xenorhabdus spp.) and GC-MS for metabolite profiling.
- Interesting : Explore Xcn1’s role in nematode-pathogen interactions.
- Novel : Investigate uncharacterized regulatory pathways (e.g., quorum sensing).
- Ethical : Adhere to ABS (Access and Benefit Sharing) guidelines for microbial resources.
- Relevant : Address antibiotic resistance via novel combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
